1-氨基咪唑烷-2,4-二酮

描述

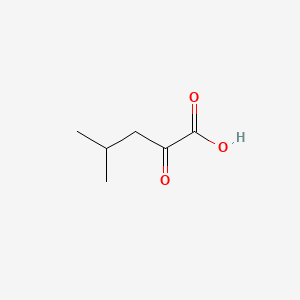

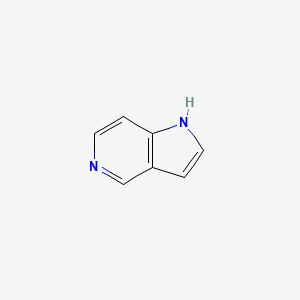

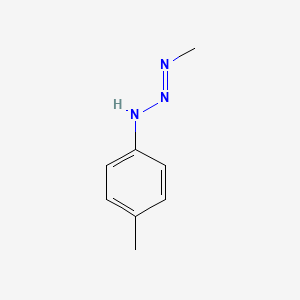

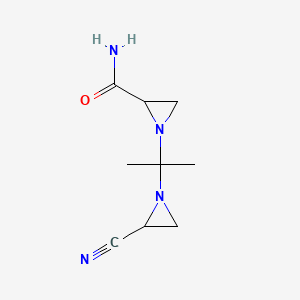

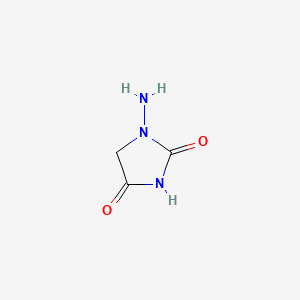

1-Aminoimidazolidine-2,4-dione, also known as glitazone , belongs to the class of thiazolidin-2,4-dione (TZD) compounds. This heterocyclic moiety features a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3. Additionally, it contains two carbonyl functional groups at positions 2 and 4 .

Synthesis Analysis

The synthesis of 1-Aminoimidazolidine-2,4-dione involves cyclization methods. Researchers have explored various derivatives, including 2-thioxoimidazolidin-4-one , which exhibit potential anticoagulant and anticancer activities .

Molecular Structure Analysis

The molecular structure of 1-Aminoimidazolidine-2,4-dione comprises the aforementioned thiazolidin-2,4-dione scaffold. Its availability for substitutions at the third and fifth positions makes it versatile, leading to a wide range of biological activities .

Chemical Reactions Analysis

科学研究应用

Development of Enzyme-Linked Immunosorbent Assay (ELISA) for 1-Aminohydantoin Detection

A monoclonal antibody specific for 1-aminohydantoin (AHD), the metabolite of nitrofurantoin (NFT), was generated and used in the development of an ELISA-based detection system . This system is highly specific and exhibits excellent sensitivity . It can be used to detect AHD from shrimp samples, with recovery in the range of 85 to 118% for an intra-assay and 98 to 111% for an interassay .

Use in Pharmaceutical Industry

1-Aminohydantoin is used in the pharmaceutical industry due to its properties. It can be used in the synthesis of various drugs .

Use in Organic Chemistry

1-Aminohydantoin can be used as a building block in organic chemistry, particularly in the synthesis of complex molecules .

Use in Biochemistry

1-Aminohydantoin plays a role in biochemistry, particularly in protein synthesis and as a metabolite in certain biochemical reactions .

Use in Analytical Chemistry

1-Aminohydantoin can be used in analytical chemistry, particularly in the development of assays for the detection of certain substances .

Use in Veterinary Medicine

1-Aminohydantoin, as a metabolite of nitrofurantoin, can be used in veterinary medicine. It can be detected in animal tissues and used as an indicator of nitrofurantoin use .

作用机制

Target of Action

1-Aminohydantoin is primarily a metabolite of nitrofurantoin . Nitrofurantoin is a nitrofuran antibiotic used to treat uncomplicated urinary tract infections . The primary targets of nitrofurantoin are bacterial nitroreductases .

Mode of Action

The compound is converted by bacterial nitroreductases to electrophilic intermediates, which inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . This multi-target action makes the drug more resistant to the development of bacterial resistance .

Biochemical Pathways

The affected biochemical pathways primarily involve the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . The inhibition of these pathways disrupts essential bacterial functions, leading to the death of the bacteria .

Pharmacokinetics

It is known that it is a major metabolite of nitrofurantoin in animal tissues . It covalently binds to tissue proteins and is released from the tissues under slightly acidic conditions .

Result of Action

The result of the action of 1-Aminohydantoin is the inhibition of bacterial growth, due to the disruption of essential biochemical pathways . This makes it effective in treating urinary tract infections caused by susceptible bacteria .

Action Environment

The action of 1-Aminohydantoin can be influenced by environmental factors such as pH. It is released from tissues under slightly acidic conditions

属性

IUPAC Name |

1-aminoimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYKDNGUEZRPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212226 | |

| Record name | 1-Aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6301-02-6 | |

| Record name | 1-Aminohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6301-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6301-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZQ4HR43J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common analytical methods used to detect 1-Aminohydantoin residues in food?

A1: Several techniques are employed for AHD detection, with the most common being:

Q2: Why is derivatization often necessary when analyzing 1-Aminohydantoin?

A2: 1-Aminohydantoin is a polar and thermally labile compound, making it difficult to analyze directly by techniques like gas chromatography. Derivatization, often with 2-nitrobenzaldehyde (2-NBA), converts AHD into a less polar, more volatile, and thermally stable derivative. This improves its chromatographic separation and detectability in techniques like HPLC-MS/MS. [, , , , ]

Q3: What are the challenges in detecting low levels of 1-Aminohydantoin in complex food matrices?

A3: Food matrices like meat, seafood, and honey contain various compounds that can interfere with AHD analysis, leading to inaccurate results. Effective sample preparation techniques, including extraction, cleanup, and concentration steps, are crucial to remove these interfering substances and ensure accurate and reliable detection of AHD at trace levels. [, , ]

Q4: How stable is 1-Aminohydantoin in different matrices and under various storage conditions?

A4: Studies indicate that AHD is relatively stable in muscle and liver tissues, even after cooking processes like frying, grilling, roasting, and microwaving. [] Storage of these tissues at -20°C for extended periods (up to 8 months) doesn't significantly affect metabolite concentration. [] Similarly, AHD stock and working standard solutions prepared in methanol remain stable for up to 10 months at 4°C. []

Q5: How does the stability of 1-Aminohydantoin compare to other nitrofuran metabolites?

A5: 1-Aminohydantoin generally shows similar stability to other nitrofuran metabolites like AOZ, AMOZ, and SEM under various conditions. This stability poses a challenge as these metabolites can persist in animal tissues for extended periods, even after the withdrawal of nitrofuran antibiotics. [, ]

Q6: Has 1-Aminohydantoin been reported to elicit any immunological responses?

A6: While AHD itself isn't known to be directly immunogenic, its precursor, nitrofurantoin, can trigger allergic reactions and hypersensitivity in some individuals. [] The potential for AHD to contribute to these immunological responses hasn't been extensively studied.

Q7: Are there alternative methods to monitor the illegal use of nitrofurantoin besides detecting 1-Aminohydantoin?

A7: While AHD remains a primary marker, researchers are exploring the detection of intact (parent) nitrofuran antibiotics in tissues like eyes, where they might persist for longer durations. [] This approach could complement AHD detection, especially in cases where SEM presence might originate from sources other than nitrofurazone. []

Q8: When did 1-Aminohydantoin become a focus in food safety?

A8: The significance of AHD in food safety emerged after the ban on nitrofuran antibiotics in food-producing animals due to their potential human health risks. The discovery of widespread nitrofuran misuse in global food industries further emphasized the need for effective monitoring programs relying on AHD as a marker residue. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[2-(methylamino)propyl]phenol](/img/structure/B1197144.png)